Home > Products > Screening Compounds P105009 > N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide
N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide - 954060-91-4

N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide

Catalog Number: EVT-2992261
CAS Number: 954060-91-4
Molecular Formula: C28H38N4O4
Molecular Weight: 494.636
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant

  • Compound Description: Rimonabant is a cannabinoid type 1 (CB1) receptor antagonist/inverse agonist []. It is comprised of a pyrazole core surrounded by a carboxyamide with a terminal piperidine group (3-substituent), a 2,4-dichlorophenyl group (1-substituent), a 4-chlorophenyl group (5-substituent), and a methyl group (4-substituent) []. Rimonabant has been studied for its potential therapeutic effects in obesity, smoking cessation, and other conditions.
  • Relevance: Rimonabant shares several key structural features with N-(1-benzylpiperidin-4-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide. Both compounds contain a piperidine ring system and a carboxamide group. Additionally, both compounds have aromatic substituents, suggesting potential interactions with similar biological targets. The exploration of 3-substituted analogs of rimonabant, particularly those with benzyl and alkyl amino groups, dihydrooxazole, and oxazole moieties, further highlights the relevance to the target compound [].

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: These compounds represent a series of β-lactam derivatives synthesized and evaluated for their antimicrobial activity []. They feature a β-lactam ring, a thiophene ring, and a phosphorus-containing heterocycle.
  • Relevance: Although structurally distinct from N-(1-benzylpiperidin-4-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide, these compounds share the presence of a carboxamide group and aromatic rings. The variation in the 4-substituent on the phenyl ring in this series (9a-f) provides insights into structure-activity relationships that might be relevant to understanding the properties of the target compound [].

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

  • Compound Description: This series of compounds are also β-lactam derivatives with potential antimicrobial activity []. They are structurally similar to the 9a-f series but incorporate morpholine, piperidine, or 4-methylpiperazine moieties.
  • Relevance: The presence of piperidine and substituted piperidine rings in these compounds directly relates them to the N-(1-benzylpiperidin-4-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide, which also contains a piperidine moiety. The variations in the cyclic amine substituents in this series (9g-i) could offer insights into the impact of different substituents on the piperidine ring of the target compound [].

Properties

CAS Number

954060-91-4

Product Name

N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

Molecular Formula

C28H38N4O4

Molecular Weight

494.636

InChI

InChI=1S/C28H38N4O4/c1-35-24-8-9-25(26(18-24)36-2)30-27(33)20-32-14-10-22(11-15-32)28(34)29-23-12-16-31(17-13-23)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19-20H2,1-2H3,(H,29,34)(H,30,33)

InChI Key

BLRXWVNSQWWJPW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.